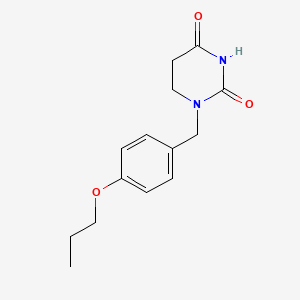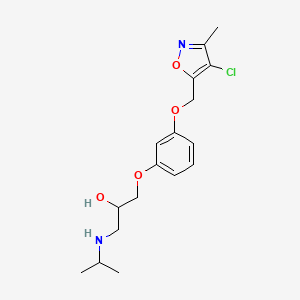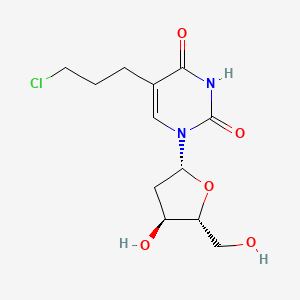
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of nucleosides. This compound is structurally characterized by a pyrimidine base attached to a sugar moiety, specifically a tetrahydrofuran ring. It is an important molecule in the field of biochemistry and molecular biology due to its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions starting from simple precursors such as urea and malonic acid. These reactions often involve cyclization and subsequent functional group modifications.
Attachment of the Sugar Moiety: The sugar moiety, specifically the tetrahydrofuran ring, is attached to the pyrimidine base through glycosylation reactions. This step requires the use of protecting groups to ensure selective reactions at the desired positions.
Deprotection and Purification: After the glycosylation step, the protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place at the amino group or the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several important applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including nucleotides and nucleic acids.
Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用机制
The mechanism of action of 6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. It can act as a substrate for DNA and RNA polymerases, leading to the formation of modified nucleic acids. This can affect the replication and transcription processes, potentially inhibiting the growth of viruses or cancer cells. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
相似化合物的比较
Similar Compounds
Cytidine: A nucleoside with a similar structure but with a different base (cytosine).
Uridine: Another nucleoside with a similar sugar moiety but with uracil as the base.
Thymidine: A nucleoside with thymine as the base, commonly found in DNA.
Uniqueness
6-Amino-5-((2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various biochemical processes and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-8-3(1-11-9(16)12-8)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5+,6+,7+/m1/s1 |
InChI 键 |
DZHQWVMWRUHHFF-BWBBJGPYSA-N |
手性 SMILES |
C1=NC(=O)NC(=C1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)N |
规范 SMILES |
C1=NC(=O)NC(=C1C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)




![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)





![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
